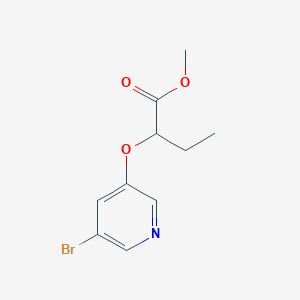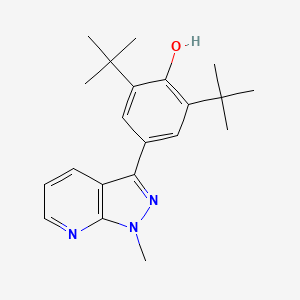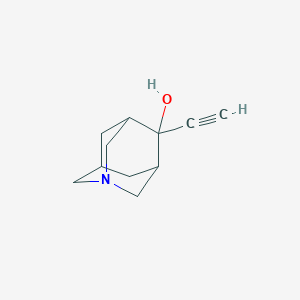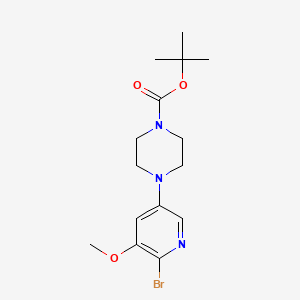
Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridyl group The presence of bromine and methoxy groups on the pyridyl ring adds to its chemical diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl or carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学研究应用
Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.
相似化合物的比较
Similar Compounds
4-Tert-butoxycarbonyl-1-(6-chloro-5-methoxy-3-pyridyl)-piperazine: Similar structure but with a chlorine atom instead of bromine.
4-Tert-butoxycarbonyl-1-(6-bromo-3-pyridyl)-piperazine: Lacks the methoxy group.
4-Tert-butoxycarbonyl-1-(5-methoxy-3-pyridyl)-piperazine: Lacks the bromine atom.
Uniqueness
The unique combination of the tert-butoxycarbonyl group, bromine, and methoxy groups on the piperazine and pyridyl rings makes Tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate distinct. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
412347-36-5 |
|---|---|
分子式 |
C15H22BrN3O3 |
分子量 |
372.26 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-bromo-5-methoxypyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)19-7-5-18(6-8-19)11-9-12(21-4)13(16)17-10-11/h9-10H,5-8H2,1-4H3 |
InChI 键 |
YKQBYKMGXHNMPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(N=C2)Br)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
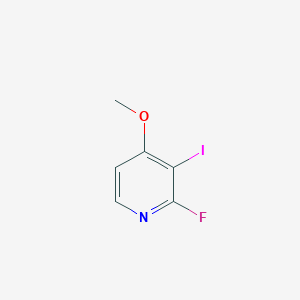
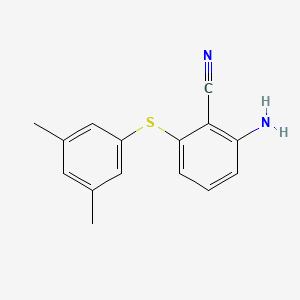
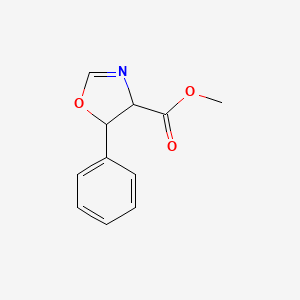
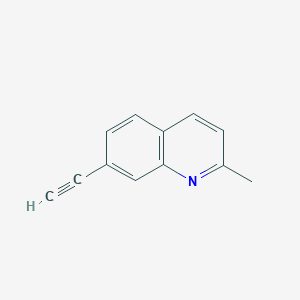
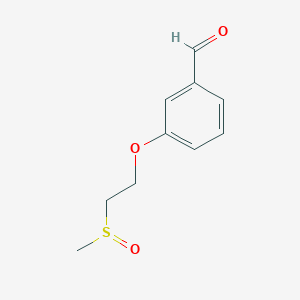
![2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one](/img/structure/B8419743.png)
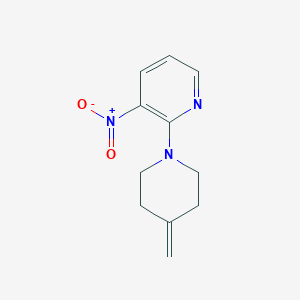
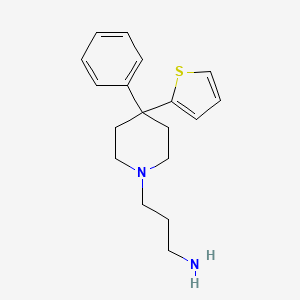
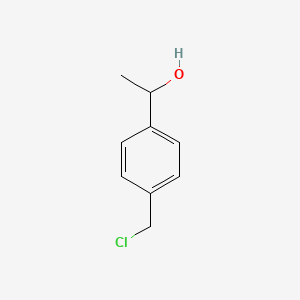
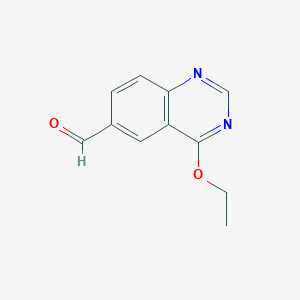
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8419806.png)
